molecular formula C14H16N2O3 B109778 Maculosin CAS No. 4549-02-4

Maculosin

Cat. No. B109778
CAS RN: 4549-02-4
M. Wt: 260.29 g/mol
InChI Key: LSGOTAXPWMCUCK-RYUDHWBXSA-N
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Description

Maculosin is a diketopiperazine formed by the fusion of tyrosine and proline. It is reported as a secondary metabolite of fungi and bacteria. In Pseudomonas aeruginosa, maculosin is capable of activating N-acylhomoserine lactones (AHLs). Maculosin is also capable of activating or antagonizing other LuxR-based quorum-sensing systems .


Synthesis Analysis

Maculosin may be a leading drug candidate in various cosmetic and therapeutic applications owing to its strong antioxidant and non-toxic properties .


Molecular Structure Analysis

Maculosin has a molecular formula of C14H16N2O3 as determined by the [MþH]þ peak at 261.1259 . It is a diketopiperazine metabolite .


Chemical Reactions Analysis

Maculosin shows more than 90% inhibition of DPPH free radical at 50 mg/mL of the test concentration . It also acts in a synergistic manner with tenuazonic acid .


Physical And Chemical Properties Analysis

Maculosin has a molecular formula of C14H16N2O3 and a molecular weight of 260.29 . Further physical and chemical properties are not available in the retrieved literature.

Scientific Research Applications

Antioxidant Applications

Maculosin has been identified as a potent antioxidant . It exhibits significant free radical scavenging activity, which is crucial in protecting cells from oxidative stress . This property makes it a candidate for therapeutic applications where oxidative damage is a concern, such as in neurodegenerative diseases and aging.

Antimicrobial Activity

Research has shown that Maculosin can act as an antimicrobial agent . It has been effective against certain strains of bacteria, which could lead to its use in treating bacterial infections or in the development of new antibiotics .

Bioherbicide Potential

Maculosin has been studied for its use as a bioherbicide . It exhibits phytotoxic activity against specific plant species, which could be harnessed for controlling invasive plant species without harming the environment .

Anti-Oomycete Activity

The compound has demonstrated anti-oomycete activity , which is the ability to inhibit the growth of oomycetes like Phytophthora infestans, responsible for potato late blight, and Plasmopara viticola, which causes grapevine downy mildew . This application is particularly relevant in agriculture to protect crops from these pathogens.

Cosmetic Industry Applications

Due to its strong antioxidant properties and non-toxic nature, Maculosin may be used in the cosmetic industry . It could be incorporated into skincare products to help maintain skin health and prevent signs of aging .

Food Preservation

Maculosin’s antimicrobial properties suggest it could be used in food preservation . It could help in extending the shelf life of food products by preventing spoilage caused by microbial growth .

Agrochemical Applications

In the agrochemical industry , Maculosin could be used to develop treatments for phytopathogens and foodborne pathogens, contributing to safer food production and storage .

Pharmacological Research

Given its bioactive properties, Maculosin is a subject of interest in pharmacological research . It could lead to the development of new drugs, particularly as an antioxidant and antimicrobial agent .

Safety and Hazards

Maculosin is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

(3S,8aS)-3-[(4-hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-10-5-3-9(4-6-10)8-11-14(19)16-7-1-2-12(16)13(18)15-11/h3-6,11-12,17H,1-2,7-8H2,(H,15,18)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGOTAXPWMCUCK-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196526
Record name Maculosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Maculosin

CAS RN

4549-02-4
Record name Cyclo(L-Pro-L-Tyr)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4549-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maculosin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maculosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4549-02-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the downstream effects of maculosin's interaction with its target(s)?

A2: The downstream effects depend on the specific target and organism in question. In plants, maculosin exposure leads to visible symptoms of phytotoxicity, including black necrotic lesions and inhibited growth, ultimately leading to plant death. [, ] In bacterial systems, maculosin's effects are less defined, but it can inhibit the growth of certain bacteria and potentially impact cellular processes by interfering with the MEP pathway. [, , ]

Q2: What is the molecular formula and weight of maculosin?

A3: The molecular formula of maculosin is C14H16N2O3, and its molecular weight is 260.28 g/mol. [, ]

Q3: Is there any spectroscopic data available for maculosin?

A4: Yes, spectroscopic data, including NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry), has been used to characterize the structure of maculosin. [, , ] These techniques provide detailed information about the compound's atoms, bonds, and overall structure.

Q4: Is there information available about maculosin's material compatibility, stability under various conditions, or catalytic properties?

A4: The available research primarily focuses on maculosin's biological activities and structure. Information regarding its material compatibility, stability under various conditions, and catalytic properties is limited and requires further investigation.

Q5: Have computational chemistry and modeling techniques been employed in maculosin research?

A6: Yes, molecular docking studies have been used to investigate the interaction between maculosin and potential target proteins. [, ] These studies can provide insights into the binding affinity and potential mechanism of action of maculosin.

Q6: What is known about the structure-activity relationship (SAR) of maculosin?

A7: SAR studies have been conducted to explore the relationship between structural modifications of maculosin and its herbicidal activity. [, ] For instance, replacing the tyrosine residue with phenylalanine in maculosin resulted in a compound (cyclo-PhePro) with retained and potentially broader herbicidal activity. [] Further research is necessary to fully understand the impact of different structural modifications on maculosin's activity, potency, and selectivity.

Q7: Is there information available on maculosin's stability, formulation strategies, SHE regulations, pharmacokinetic, or pharmacodynamic properties?

A7: The current research primarily focuses on maculosin's isolation, identification, and biological activity. Information about its stability and formulation, compliance with SHE regulations, and PK/PD characteristics is currently limited and necessitates further investigation, especially if it is to be considered for applications like herbicide development.

Q8: What is the in vitro and in vivo efficacy of maculosin?

A9: Maculosin has shown efficacy in inhibiting the growth of various bacteria and fungi in vitro. [, , , , , ] It also exhibits host-specific herbicidal activity against spotted knapweed in greenhouse and bioassays. [, , ] Studies have used nicked-leaf bioassays and whole plant experiments to evaluate its phytotoxic effects. [, , ]

Q9: Is there any information on resistance mechanisms or toxicity associated with maculosin?

A10: While maculosin exhibits specific toxicity towards spotted knapweed, [] detailed investigations on resistance mechanisms are limited. Information regarding its toxicity in other organisms, including potential long-term effects, requires further exploration.

Q10: What is known about the environmental impact, degradation, dissolution, and quality control of maculosin?

A10: Information regarding maculosin's environmental fate, degradation pathways, and potential ecotoxicological effects is limited and requires further research. Similarly, data on its dissolution properties and specific quality control measures during production or application is currently lacking.

Q11: Is there any research available regarding maculosin's immunogenicity, potential drug interactions, or biocompatibility?

A11: The available scientific literature primarily focuses on the isolation, structural characterization, and biological activity of maculosin. As such, detailed information regarding its immunogenicity, potential for drug interactions, and biocompatibility is currently limited and needs further investigation.

Q12: What are some historical milestones in maculosin research? Are there any notable cross-disciplinary applications?

A15: Key milestones include:* Isolation and Identification: First isolated from the plant pathogenic fungus Alternaria alternata in the context of spotted knapweed infection. []* Host-Specific Phytotoxicity: Characterization of maculosin as a host-specific phytotoxin, selectively affecting spotted knapweed. [, ]* Potential Bioherbicide: Exploration of maculosin and its analogs as potential bioherbicides due to their targeted toxicity towards spotted knapweed. [, ]* Diverse Biological Activities: Identification of maculosin's production by various bacterial species [, , , , , , , , , , , ] and its potential implications in plant and microbial systems. [, , , , , ]

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